2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
Description
2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS: 915925-41-6) is a sulfonamide-functionalized piperazine derivative with a molecular weight of 379.27 g/mol. Its structure features a piperazine core substituted with a 5-bromo-2-ethoxyphenylsulfonyl group and an ethanol side chain. The ethoxy group at the 2-position of the phenyl ring confers electron-donating properties, while the bromine at the 5-position contributes to steric and electronic effects. This compound is primarily used for laboratory research, though its commercial availability is currently discontinued .
Properties
IUPAC Name |
2-[4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O4S/c1-2-21-13-4-3-12(15)11-14(13)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEPKQYMPJPBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:
Bromination: The starting material, 2-ethoxyphenol, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromo-2-ethoxyphenol.
Sulfonylation: The brominated phenol is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to form the corresponding sulfonyl derivative.
Piperazine Introduction: The sulfonyl derivative is reacted with piperazine to introduce the piperazine ring.
Ethanol Substitution: Finally, the piperazine derivative is reacted with ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The bromine atom can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Products include 2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.
Reduction: The major product would be 2-(4-((5-Bromo-2-ethoxyphenyl)sulfanyl)piperazin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the piperazine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in halogen type/position, aryl substituents, and heterocyclic systems. The table below summarizes critical differences:
Key Observations:
- Halogen Position: The 5-bromo substitution in the target compound distinguishes it from 3- or 4-bromo analogs (e.g., ).
- Substituent Type: Ethoxy (target) vs. methoxy (e.g., compound 7e in ) affects solubility and metabolic stability.
- Heterocyclic Systems: Pyrimidine-based analogs () introduce nitrogen-rich scaffolds, which may enhance hydrogen-bonding capabilities compared to phenylsulfonyl derivatives.
Physicochemical Properties
- Melting Points: While the target compound’s melting point is unreported, analogs with similar substituents (e.g., 4-methoxyphenyl derivatives) exhibit melting points between 123–167°C, suggesting moderate thermal stability .
- Solubility: The ethanol moiety enhances hydrophilicity compared to non-hydroxylated analogs. Chloro- or bromo-substituents may reduce aqueous solubility due to increased lipophilicity.
Biological Activity
2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antichlamydial research. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is C14H21BrN2O4S, with a molecular weight of 379.30 g/mol. The compound features a sulfonamide moiety linked to a piperazine ring, which is critical for its biological activity.
Synthesis
The synthesis of this compound involves several steps, including the formation of the piperazine ring and the introduction of the sulfonyl group. The synthetic pathway typically includes:
- Formation of the piperazine derivative .
- Sulfonation with 5-bromo-2-ethoxyphenol .
- Reduction to yield the final ethanol derivative .
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol exhibit significant antimicrobial properties. For instance, derivatives containing piperazine structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | Target Bacteria | MIC (µg/mL) | Notes |
|---|---|---|---|
| Compound A | E. coli | 32 | Effective against resistant strains |
| Compound B | S. aureus | 16 | Exhibited low cytotoxicity in human cells |
| Compound C | H. influenzae | 8 | Potential for further development |
Antichlamydial Activity
In a study assessing antichlamydial activity, compounds related to this structure demonstrated a marked ability to reduce chlamydial inclusion numbers in infected cells. The mechanism appears to involve disruption of chlamydial growth and viability, which may be linked to interactions with cellular pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the piperazine ring significantly affect biological activity. For example, increasing the electron-withdrawing capacity of substituents enhances antibacterial potency.
| Substituent | Biological Activity |
|---|---|
| Methyl | Moderate |
| Ethoxy | High |
| Fluoro | Low |
Case Studies
- Case Study on Antimicrobial Efficacy : In vitro testing showed that derivatives similar to 2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol had an MIC against N. meningitidis of 64 µg/mL, demonstrating moderate antibacterial activity compared to standard antibiotics like penicillin.
- Chlamydia Inhibition Study : A recent investigation reported that certain derivatives caused a drastic decrease in infectious elementary bodies (EBs) in HEp-2 cells, indicating potential as therapeutic agents against chlamydial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
